![molecular formula C12H10N4O2S B2515979 N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 921106-69-6](/img/structure/B2515979.png)

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

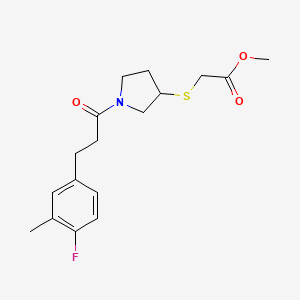

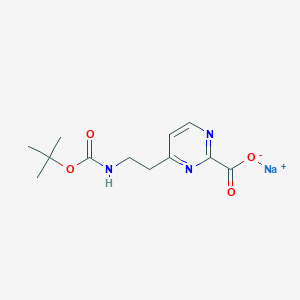

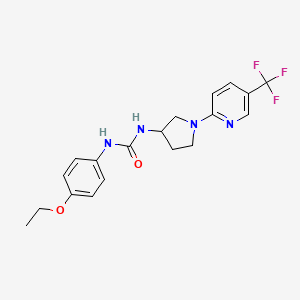

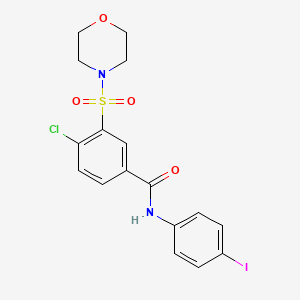

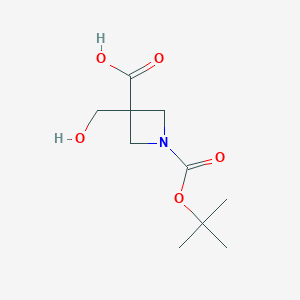

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C12H10N4O2S and its molecular weight is 274.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Biological Studies

Derivatives of 1,3,4-oxadiazole, including compounds similar to N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide, have been synthesized and characterized, revealing their crystal structures through X-ray diffraction methods. These studies highlight the significance of intermolecular hydrogen bonding in their structural stability. Additionally, these derivatives exhibit promising antibacterial and antioxidant activities, especially against Staphylococcus aureus, showcasing their potential in developing new antimicrobial agents (Karanth et al., 2019).

Anticancer Activity

The exploration of 1,3,4-oxadiazole derivatives for anticancer applications has been a significant area of research. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These findings suggest the potential of this compound derivatives in cancer therapy research (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Screening

The antimicrobial properties of 1,3,4-oxadiazole compounds extend to antitubercular activities, with some derivatives showing significant efficacy against Mycobacterium tuberculosis. This underscores their potential utility in addressing tuberculosis, a major global health challenge. The specificity and activity profiles of these compounds highlight the importance of structural modifications in enhancing their biological activities (Nayak et al., 2016).

Antioxidant Evaluation

The antioxidant capacity of 1,3,4-oxadiazole derivatives has been assessed, with some compounds demonstrating excellent activity and offering protection against DNA damage. This property is crucial for the development of therapeutic agents aimed at mitigating oxidative stress-related diseases (Bondock et al., 2016).

Corrosion Inhibition

Beyond biomedical applications, 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. This research indicates the versatility of these compounds, which can form protective layers on metal surfaces, thereby preventing corrosion. Such findings are valuable for industries where metal preservation is critical (Ammal et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds such as n,n-dialkyl benzamides have been reported to interact with enzymes like glucokinase . The role of glucokinase is to facilitate the phosphorylation of glucose, which is a critical step in the glycolysis pathway.

Mode of Action

This reaction leads to the efficient and selective synthesis of α-sulfenylated ketones .

Biochemical Pathways

Based on the potential interaction with glucokinase , it can be inferred that this compound might influence the glycolysis pathway, which is a crucial process for energy production in cells.

Result of Action

The potential interaction with glucokinase suggests that this compound might influence glucose metabolism in cells, which could have significant implications for energy production and other cellular processes.

Eigenschaften

IUPAC Name |

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c13-6-7-19-12-16-15-10(18-12)8-14-11(17)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSUPZZXFDANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)